![molecular formula C21H21ClFN7 B11933903 N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)
N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NS-018 hydrochloride, also known as Ilginatinib hydrochloride, is a potent small-molecule inhibitor of Janus kinase 2 (JAK2). It is highly selective for JAK2 over other kinases such as JAK1, JAK3, and tyrosine kinase 2 (TYK2). This compound has shown significant potential in the treatment of myeloproliferative neoplasms, particularly those that are Philadelphia chromosome-negative .
Métodos De Preparación
The synthesis of NS-018 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods often involve optimizing these steps to ensure high yield and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
NS-018 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Aplicaciones Científicas De Investigación
NS-018 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of JAK2 and its effects on various signaling pathways.
Biology: It is used to investigate the role of JAK2 in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: It is being studied for its potential therapeutic effects in treating myeloproliferative neoplasms and other hematological disorders.
Industry: It is used in the development of new drugs targeting JAK2 and related pathways
Mecanismo De Acción
NS-018 hydrochloride exerts its effects by competitively inhibiting the adenosine triphosphate (ATP) binding site of JAK2. This inhibition prevents the phosphorylation and activation of JAK2, thereby blocking downstream signaling pathways such as the JAK-STAT pathway. The molecular targets of NS-018 hydrochloride include JAK2, JAK1, JAK3, and TYK2, with a higher selectivity for JAK2 .
Comparación Con Compuestos Similares
NS-018 hydrochloride is unique in its high selectivity for JAK2 compared to other JAK inhibitors. Similar compounds include:
Ruxolitinib: Another JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor used for the treatment of myelofibrosis.
Momelotinib: A JAK1/2 inhibitor with additional activity against activin receptor-like kinase 2 (ALK2). The uniqueness of NS-018 hydrochloride lies in its higher selectivity for JAK2 and its potential for fewer off-target effects
Propiedades
Fórmula molecular |
C21H21ClFN7 |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H |
Clave InChI |
XFNVGPXGVAXXSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)
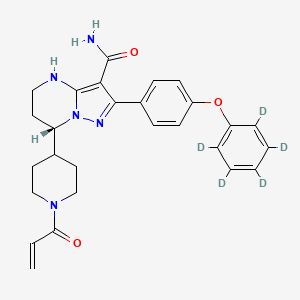
![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)
![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)

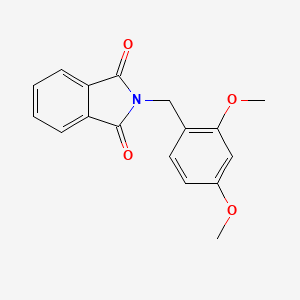
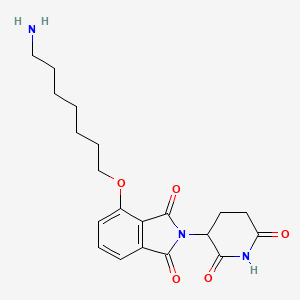

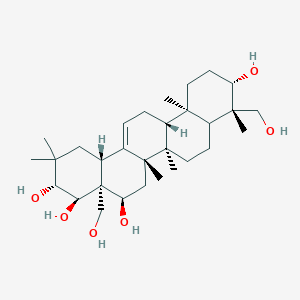
![3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)
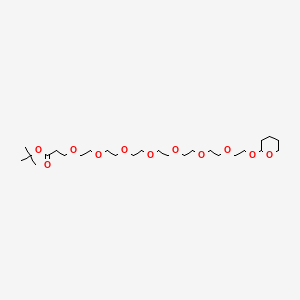
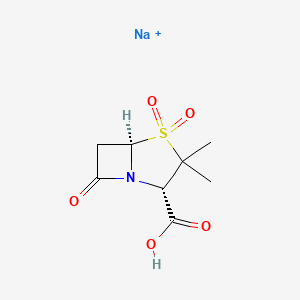

![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)
